molecular formula C7H7HgO3 B086251 Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium CAS No. 138-85-2

Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium

Cat. No.: B086251
CAS No.: 138-85-2
M. Wt: 339.72 g/mol
InChI Key: NBCQBGBECVUZMK-UHFFFAOYSA-N
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Description

Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium is a chemical compound with the molecular formula C7H4HgO3Na. It is known for its applications in organic synthesis and various industrial processes. This compound is characterized by the presence of a mercury atom bonded to a phenyl ring with a carboxylate and hydroxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium typically involves the reaction of 4-carboxyphenylboronic acid with mercuric acetate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different mercury-containing species.

    Reduction: It can be reduced to form elemental mercury or other mercury compounds.

    Substitution: The hydroxy and carboxylate groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercuric oxide, while reduction can produce elemental mercury.

Scientific Research Applications

Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

    Biology: The compound is used in biochemical studies to investigate the effects of mercury on biological systems.

    Industry: The compound is used in the production of various mercury-containing materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium involves the interaction of the mercury atom with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and is the basis for its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Mercurate(1-), (4-carboxylatophenyl)hydroxy-, hydrogen
  • Mercury(II) acetate
  • Mercury(II) chloride

Uniqueness

Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium is unique due to its specific structure, which includes a phenyl ring with both carboxylate and hydroxy groups bonded to a mercury atom. This structure imparts distinct chemical properties and reactivity compared to other mercury compounds.

Properties

CAS No.

138-85-2

Molecular Formula

C7H7HgO3

Molecular Weight

339.72 g/mol

IUPAC Name

(4-carboxyphenyl)mercury;hydrate

InChI

InChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);;1H2

InChI Key

NBCQBGBECVUZMK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)[O-])[Hg].O.[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[Hg].O

Key on ui other cas no.

138-85-2

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

Synonyms

4-hydroxymercuribenzoate
p-hydroxymercuribenzoate
p-hydroxymercuribenzoic acid
p-hydroxymercury benzoate
para-hydroxymercuribenzoate
PHMB cpd
sodium p-hydroxymercury benzoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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